

# what is the chemical structure of usaramine N-oxide

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## Compound of Interest

Compound Name: *usaramine N-oxide*

Cat. No.: *B10817768*

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## An In-depth Technical Guide to Usaramine N-oxide

This guide provides a comprehensive overview of the chemical and biological properties of **usaramine N-oxide**, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's chemical structure, physicochemical properties, analytical methodologies, and pharmacokinetic data.

### Chemical Structure and Properties

**Usaramine N-oxide** is a pyrrolizidine alkaloid, a class of natural compounds known for their biological activities.<sup>[1]</sup> It is specifically classified as a tertiary amine oxide and is structurally related to its parent compound, usaramine.<sup>[1]</sup> This compound has been isolated from plants such as *Crotalaria pallida* and is noted for its anti-inflammatory properties.<sup>[2][3]</sup>

The molecule is characterized by a macrocyclic lactone structure containing a pyrrolizidine nucleus with an N-oxide functional group.<sup>[1]</sup> The presence of the polar N-oxide group generally increases water solubility and can influence the molecule's metabolic fate and biological activity compared to its tertiary amine precursor.<sup>[4]</sup>

Table 1: Physicochemical Properties of **Usaramine N-oxide**

| Property          | Value  | Reference |
|-------------------|--|-----------|
| CAS Number        | 117020-54-9  | [5][6]    |
| Molecular Formula | C <sub>18</sub> H <sub>25</sub> NO <sub>7</sub>  | [5][6][7] |
| Molecular Weight  | 367.39 g/mol   | [5][7]    |
| IUPAC Name        | (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0 <sup>14,17</sup> ]heptadec-11-ene-3,8-dione | [1]       |
| Stereochemistry   | (3E,5R,6S,14aR,14bR)-  | [5]       |
| SMILES            | <chem>C/C=C/1\C--INVALID-LINK--OCC2=CC[N+](C@H)2--INVALID-LINK--OC1=O)[O-](CO)O"&gt;C@HC</chem>  | [1]       |
| Predicted pKa     | 11.96 ± 0.40   | [5]       |
| Storage           | 2-8 °C, dry, sealed  | [5]       |

## Biological Activity and Pharmacokinetics

While identified as having anti-inflammatory activity, the specific signaling pathways through which **usaramine N-oxide** exerts its effects are not extensively detailed in publicly available literature. Pyrrolizidine alkaloids as a class can exhibit significant toxicity, primarily hepatotoxicity, which is a critical consideration in any drug development context.[8]

Pharmacokinetic studies have been conducted in rats to understand the behavior of usaramine and its N-oxide metabolite. A study highlighted sex-based differences in its pharmacokinetic profile after intravenous and oral administration.[8][9]

Table 2: Pharmacokinetic Parameters of Usaramine (URM) and **Usaramine N-oxide** (UNO) in Rats After Intravenous Administration of URM (1 mg/kg)

| Parameter                       | Male Rats   | Female Rats | Reference |
|---------------------------------|-------------|-------------|-----------|
| URM AUC <sub>0-t</sub> (ng/mLh) | 363 ± 65    | 744 ± 122   | [8][9]    |
| UNO AUC <sub>0-t</sub> (ng/mLh) | 172 ± 32    | 30.7 ± 7.4  | [8][9]    |
| URM Clearance<br>(L/h/kg)       | 2.77 ± 0.50 | 1.35 ± 0.19 | [8][9]    |

AUC<sub>0-t</sub>: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

## Experimental Protocols

Detailed experimental protocols are crucial for the accurate quantification and study of **usaramine N-oxide**. Below are methodologies for its analysis in biological matrices and a general approach to its synthesis.

A sensitive and robust LC-MS/MS method has been developed for the simultaneous determination of usaramine and **usaramine N-oxide** in rat plasma.[8][9]

- Sample Preparation: Protein Precipitation
  - Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[10]
  - Add an appropriate internal standard (e.g., a stable isotope-labeled analog).[10]
  - Add 400 µL of a precipitating agent (e.g., acetonitrile) to the sample.[10]
  - Vortex the mixture thoroughly to ensure complete protein precipitation.
  - Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
  - Carefully transfer the supernatant to a new tube or a 96-well plate.[10]
  - For increased sensitivity, the supernatant may be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the initial mobile phase.[10]

- The sample is now ready for injection into the LC-MS/MS system.[10]
- Chromatographic Conditions
  - Column: ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm).[8][9]
  - Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.[8][9]
  - Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v).[8][9]
  - Elution: Gradient elution.[8][9]
- Mass Spectrometry
  - Detection: Tandem mass spectrometry.
  - Ionization: Electrospray Ionization (ESI), positive mode.

Table 3: LC-MS/MS Method Performance Parameters

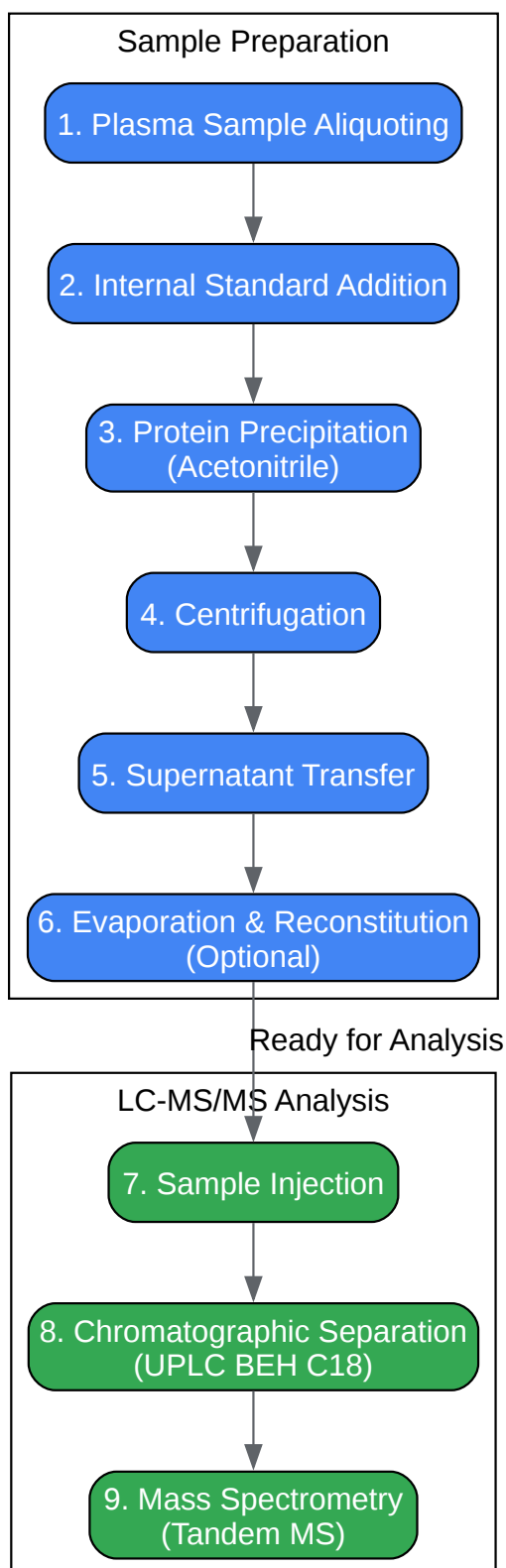
| Parameter                                 | Reported Value | Reference  |
|---|----------------|------------|
| Linearity Range                           | 1–2,000 ng/mL  | [8][9][10] |
| Correlation Coefficient (r <sup>2</sup> ) | > 0.995        | [10]       |
| Lower Limit of Quantification (LLOQ)      | 1.0 ng/mL      | [10]       |
| Intra-assay Precision (%CV)               | < 7.5%         | [10]       |
| Inter-assay Precision (%CV)               | < 7.5%         | [10]       |
| Accuracy (% Bias)                         | Within ±15%    | [10]       |

A specific, detailed protocol for the synthesis of **usaramine N-oxide** is not readily available. However, a general method for preparing N-oxides involves the oxidation of the corresponding tertiary amine.[11]

- General Principle: The process involves reacting the tertiary amine (usaramine) with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.[\[11\]](#) Organic per-acids like peroxyacetic acid can also be used.[\[11\]](#)
- Reaction Steps:
  - Dissolve the tertiary amine in a suitable solvent.
  - Introduce a catalyst, such as an inorganic per-compound of an acid-forming element (e.g., from group VI of the periodic table).[\[11\]](#)
  - Add the oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture.[\[11\]](#)
  - Maintain the reaction at a controlled temperature (e.g., 40°C to 80°C) until the reaction is complete.[\[11\]](#)
  - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
  - Upon completion, quench the reaction and purify the N-oxide product using methods like chromatography.

## Visualizations

The following diagrams illustrate the experimental workflow for the analysis of **usaramine N-oxide**.



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